molecular formula C19H12ClN3O4 B12659610 3,8-Dinitro-6-phenylphenanthridinium chloride CAS No. 94094-41-4

3,8-Dinitro-6-phenylphenanthridinium chloride

Cat. No.: B12659610
CAS No.: 94094-41-4
M. Wt: 381.8 g/mol
InChI Key: GBUAJSFEZBCPII-UHFFFAOYSA-N
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Description

3,8-Dinitro-6-phenylphenanthridinium chloride is a chemical compound with the molecular formula C19H12ClN3O4. It is known for its unique structure, which includes a phenanthridinium core substituted with nitro and phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-Dinitro-6-phenylphenanthridinium chloride typically involves the nitration of 6-phenylphenanthridine. The nitration process introduces nitro groups at the 3 and 8 positions of the phenanthridine ring. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The resulting dinitro compound is then converted to its chloride salt form through a reaction with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

3,8-Dinitro-6-phenylphenanthridinium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,8-Dinitro-6-phenylphenanthridinium chloride has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a DNA intercalating agent.

    Medicine: Explored for its anti-tumor and anti-viral properties.

    Industry: Utilized in the production of dyes and pigments

Mechanism of Action

The mechanism of action of 3,8-Dinitro-6-phenylphenanthridinium chloride involves its interaction with biological molecules. It can intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit DNA replication and transcription, leading to anti-tumor and anti-viral effects. The compound’s nitro groups also play a role in its reactivity and interaction with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,8-Dinitro-6-phenylphenanthridinium chloride is unique due to its specific substitution pattern and the presence of nitro groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

94094-41-4

Molecular Formula

C19H12ClN3O4

Molecular Weight

381.8 g/mol

IUPAC Name

3,8-dinitro-6-phenylphenanthridin-5-ium;chloride

InChI

InChI=1S/C19H11N3O4.ClH/c23-21(24)13-6-8-15-16-9-7-14(22(25)26)11-18(16)20-19(17(15)10-13)12-4-2-1-3-5-12;/h1-11H;1H

InChI Key

GBUAJSFEZBCPII-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=C(C=CC3=C4C=CC(=CC4=[NH+]2)[N+](=O)[O-])[N+](=O)[O-].[Cl-]

Origin of Product

United States

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